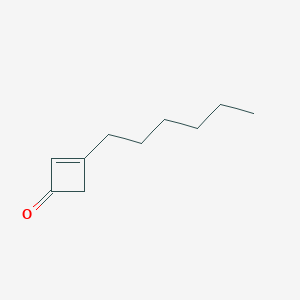
3-Hexylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylcyclobut-2-EN-1-one is an organic compound characterized by a cyclobutene ring substituted with a hexyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of acyl ketene dithioacetals, which can be achieved through a one-pot synthesis . This method involves the use of specific reagents and catalysts to facilitate the formation of the cyclobutene ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-Hexylcyclobut-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
3-Hexylcyclobut-2-EN-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 3-Hexylcyclobut-2-EN-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron distribution within the cyclobutene ring and the presence of the hexyl group. In biological systems, potential interactions with enzymes or receptors could be mediated by the compound’s structural features, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxycyclobut-2-en-1-one: This compound shares the cyclobutene ring structure but has a hydroxyl group instead of a hexyl group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: 3-Hexylcyclobut-2-EN-1-one is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
918299-27-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-hexylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(11)8-9/h7H,2-6,8H2,1H3 |
InChI Key |
GSBYNCPDTUBGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















